ZK93426

Übersicht

Beschreibung

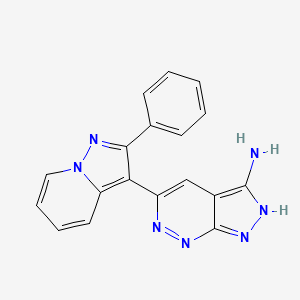

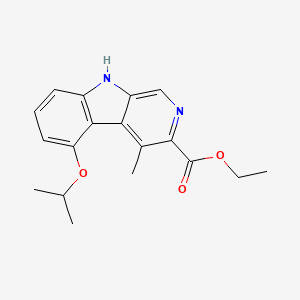

ZK-93426, auch bekannt als Ethyl-5-Isopropoxy-4-methyl-β-carbolin-3-carboxylat, ist eine Verbindung, die zur β-Carbolin-Familie gehört. Es wirkt als schwacher partieller inverser Agonist von Benzodiazepinrezeptoren, was bedeutet, dass es Wirkungen hervorruft, die denjenigen von Benzodiazepin-Medikamenten entgegengesetzt sind. Im Gegensatz zu den meisten Benzodiazepin-Antagonisten ist ZK-93426 kein Krampfauslöser und hat schwache Antikonvulsiva-Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ZK-93426 umfasst mehrere Schritte, beginnend mit der Herstellung der β-Carbolin-Kernstruktur. Dies wird typischerweise durch die Pictet-Spengler-Reaktion erreicht, die die Kondensation von Tryptamin mit einem Aldehyd oder Keton beinhaltet. Der resultierende Zwischenstoff wird dann verschiedenen Modifikationen der funktionellen Gruppen unterzogen, um die Ethyl-, Isopropoxy- und Carboxylatgruppen einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von ZK-93426 würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungsverfahren wie Umkristallisation oder Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

ZK-93426 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Verschiedene Substitutionsreaktionen können verwendet werden, um bestimmte Atome oder Gruppen im Molekül zu ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion deoxygenierte Verbindungen erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig von dem verwendeten Nucleophil .

Wissenschaftliche Forschungsanwendungen

ZK-93426 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von β-Carbolinen und ihre Wechselwirkungen mit Benzodiazepinrezeptoren zu untersuchen.

Biologie: Die Verbindung wird in der Forschung an Neurotransmittersystemen eingesetzt, insbesondere in der Rolle von Acetylcholin bei kognitiven Funktionen.

Medizin: ZK-93426 wurde auf seine potenziellen anxiogenen und nootropen Wirkungen untersucht, was es zu einem Kandidaten für die Untersuchung von Angststörungen und kognitiver Steigerung macht.

Wirkmechanismus

ZK-93426 entfaltet seine Wirkungen, indem es als schwacher partieller inverser Agonist von Benzodiazepinrezeptoren wirkt. Dies bedeutet, dass es an diese Rezeptoren bindet und eine Reaktion induziert, die der von Benzodiazepin-Agonisten entgegengesetzt ist. Die Verbindung erhöht die Freisetzung von Acetylcholin, das mit einer verbesserten kognitiven Funktion und Wachsamkeit verbunden ist. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von Gamma-Aminobuttersäure (GABA)-Rezeptoren und dem cholinergen System .

Wirkmechanismus

Target of Action

ZK93426, also known as Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate, primarily targets the benzodiazepine receptors . These receptors are a class of GABA_A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a weak partial inverse agonist of benzodiazepine receptors . This means that it binds to these receptors and induces effects that are opposite to those of benzodiazepine drugs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an inverse agonist at benzodiazepine receptors, this compound reduces the inhibitory effects of GABA neurotransmission . This leads to an increase in neuronal excitability .

Pharmacokinetics

As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically occur via the liver and kidneys, respectively.

Result of Action

The action of this compound results in a range of effects at the molecular and cellular levels. It has been shown to produce alertness, restlessness, and feelings of apprehension . It also reverses the effects of benzodiazepine drugs, such as lormetazepam . Additionally, this compound has been shown to produce nootropic effects and increase the release of acetylcholine .

Biochemische Analyse

Biochemical Properties

ZK93426 interacts with benzodiazepine receptors, causing the opposite effects to the benzodiazepine class of drugs . It has been compared with Ro 15-1788 and CGS 8216, two compounds previously described as benzodiazepine receptor antagonists . The biochemical and pharmacological effects of this compound were found to be quite similar to these compounds in certain aspects .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways . In human tests, it produced alertness, restlessness, and feelings of apprehension .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with benzodiazepine receptors . As a weak partial inverse agonist of these receptors, it binds to them and causes effects that are opposite to those of benzodiazepine drugs .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is involved in pathways related to these receptors .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is localized to areas of the cell where these receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZK-93426 involves several steps, starting with the preparation of the beta-carboline core structure. This is typically achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. The resulting intermediate is then subjected to various functional group modifications to introduce the ethyl, isopropoxy, and carboxylate groups .

Industrial Production Methods

Industrial production of ZK-93426 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

ZK-93426 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile employed .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ro 15-1788: Ein weiterer Benzodiazepinrezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Wirksamkeit.

Einzigartigkeit

ZK-93426 ist einzigartig in seiner Kombination aus schwacher partieller inverser Agonistenaktivität und schwachen Antikonvulsiva-Effekten. Im Gegensatz zu anderen Benzodiazepinrezeptor-Antagonisten löst es keine Krämpfe aus und es wurde gezeigt, dass es nootrope Wirkungen und eine erhöhte Acetylcholin-Freisetzung hervorruft .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDUABMKBUKKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008889 | |

| Record name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89592-45-0 | |

| Record name | Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89592-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93426 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089592450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93426 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8EEB2VSB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

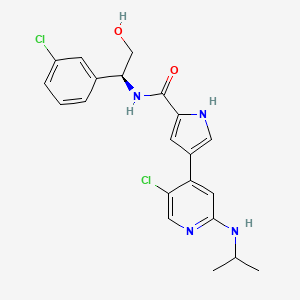

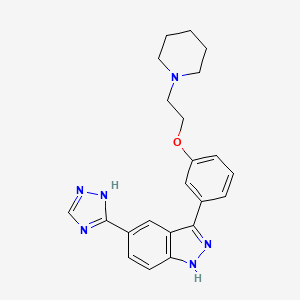

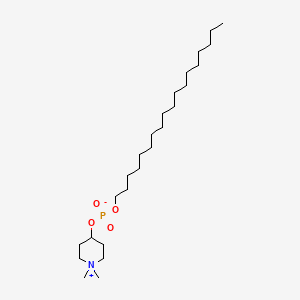

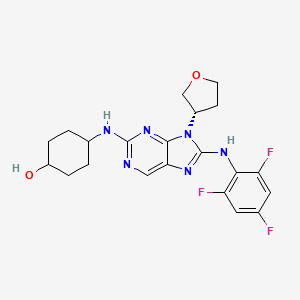

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.